Structural Uniqueness: N3-Methylation Eliminates Tautomeric Ambiguity vs. Unsubstituted Pyrimidinones
The target compound bears an N3-methyl group, yielding a fixed 4(3H)-one tautomer. In contrast, the common core intermediate 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 176530-46-4) and many 2,7-disubstituted derivatives exist as tautomeric mixtures (4(3H)-one ⇌ 4(1H)-one), producing ambiguous hydrogen-bonding pharmacophores. The 2,7-substituted thieno[3,2-d]pyrimidine kinase inhibitor patent family explicitly highlights that N-substitution is critical for kinase selectivity, yet most exemplified compounds lack this feature [1].
| Evidence Dimension | Tautomeric state |
|---|---|
| Target Compound Data | Fixed N3-methyl-4(3H)-one tautomer (confirmed by IUPAC nomenclature) |
| Comparator Or Baseline | 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 176530-46-4): exists as 4(3H)-one/4(1H)-one mixture |
| Quantified Difference | Qualitative: fixed vs. variable tautomer; impact on H-bond donor/acceptor count |
| Conditions | Chemical structure analysis |
Why This Matters
A fixed tautomer eliminates batch-to-batch variability in biological assays and simplifies QSAR modeling, making this compound a superior tool compound for reproducible SAR studies.
- [1] Sim, T. B. et al. US Patent US8586580B2: 2,7-substituted thieno[3,2-d]pyrimidine compounds as protein kinase inhibitors. Exemplified compounds predominantly unsubstituted at N3. View Source
